![molecular formula C8H7ClF2N2O2 B14245159 Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate CAS No. 185110-40-1](/img/structure/B14245159.png)
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with chloro(difluoro)methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium methoxide, hydrogen peroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their functions. The pyrimidine ring structure allows for binding to nucleic acids, potentially interfering with DNA or RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate: Similar in structure but with a methylthio group instead of a difluoromethyl group.
Ethyl 4-chloro-2-methoxy-pyrimidine-5-carboxylate: Contains a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its chloro(difluoro)methyl group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
185110-40-1 |
|---|---|
Molekularformel |
C8H7ClF2N2O2 |
Molekulargewicht |
236.60 g/mol |
IUPAC-Name |
ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H7ClF2N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
ZOXLBKSSDFNSIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=CN=C1C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)

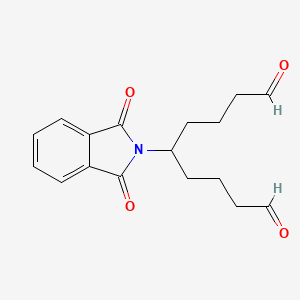
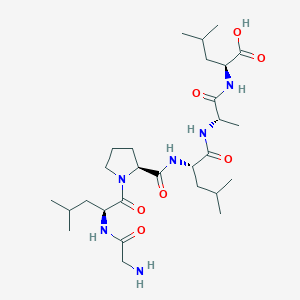
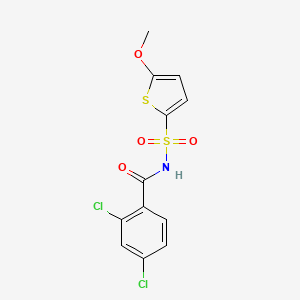

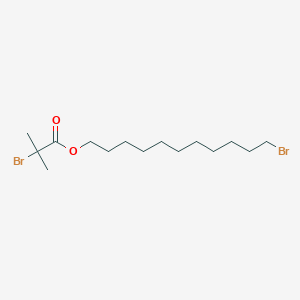
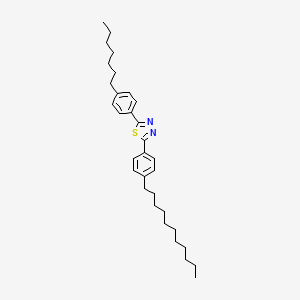

![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)
